2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol
CAS No.: 91425-61-5
Cat. No.: VC18455531
Molecular Formula: C9H15Cl3N2O
Molecular Weight: 273.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91425-61-5 |
|---|---|
| Molecular Formula | C9H15Cl3N2O |
| Molecular Weight | 273.6 g/mol |
| IUPAC Name | 2,2,2-trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol |
| Standard InChI | InChI=1S/C9H15Cl3N2O/c1-13-8(5-3-2-4-6-8)14(13)7(15)9(10,11)12/h7,15H,2-6H2,1H3 |
| Standard InChI Key | ABHDEWUWMXZZHD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2(N1C(C(Cl)(Cl)Cl)O)CCCCC2 |
Introduction
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol is a chlorinated alcohol compound characterized by the presence of three chlorine atoms and an alcohol functional group. It is part of a broader class of organic compounds known for their diverse applications in chemistry and pharmaceutical research. This compound is identified by its CAS number 91425-61-5 and has a molecular formula of C9H15Cl3N2O.
Synthesis and Preparation
The synthesis of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol typically involves multi-step organic reactions. These processes often start with the preparation of the 1,2-diazaspiro[2.5]octane core, followed by the introduction of the trichloroacetyl group and the alcohol functional group. Specific synthesis methods may vary depending on the desired yield and purity of the final product.
Applications and Research
While specific applications of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The unique combination of functional groups in this compound could provide opportunities for further chemical modification and application in various fields.
Safety and Handling
Handling chlorinated compounds requires caution due to their potential toxicity and reactivity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to guidelines for handling hazardous materials. The specific hazards associated with 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol would depend on its chemical properties and reactivity, which may include risks related to skin and eye irritation, as well as environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume